2-methyl-9H-fluoren-9-one
Overview
Description
2-Methyl-9H-fluoren-9-one is a chemical compound with the molecular formula C14H10O . It has a molecular weight of 194.23 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3 . This indicates the specific arrangement of atoms in the molecule. Further structural analysis would require more specific data or computational modeling.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 194.23 .Scientific Research Applications
Electro-optical Material Preparation : Thiophene rings connected with terminal fluorene chromophores, similar to 2-methyl-9H-fluoren-9-one, are suitable candidates for preparing electro-optical materials. This is due to their favorable electron absorption and fluorescence spectra in polymer matrices and solutions (Lukes et al., 2005).
Fluorescent Chemosensor Development : Derivatives of fluorene, like this compound, are used in creating fluorescent chemosensors. These sensors are significant in environmental protection, biosensing, and detecting toxins in food (Qian et al., 2019).
Molecular Structure Studies : Understanding the molecular structure of fluorene derivatives, including this compound, provides insights into their electronic properties and potential applications in various fields, such as materials science and pharmaceuticals (Johnson & Jones, 1986).
Organic Light-Emitting Diodes (OLEDs) : Fluorene derivatives are used in the synthesis of materials for OLEDs. Their absorption and fluorescence spectra are essential for efficient light emission (Lukes et al., 2007).
Solubility Studies : The solubility properties of 9H-fluoren-9-one, a related compound, in various solvents have been measured. Such studies are important in pharmaceuticals and materials science for understanding solute-solvent interactions (Wei et al., 2012).
Mechanofluorochromic Materials : The study of 2-((9H-fluoren-9-ylidene)methyl)pyridine derivatives demonstrates their potential in creating mechanofluorochromic materials, which change emission colors upon exposure to mechanical stimuli. This property is valuable for practical applications such as sensors and displays (Kuimov et al., 2020).
Polymer Solar Cells : Fluorene-containing polymers, like 9-alkylidene-9H-fluorene, are used in high-efficiency polymer solar cells. Their low band gap and solubility in organic solvents make them ideal for this application (Du et al., 2011).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Methyl-9H-fluoren-9-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These enzymes are crucial for the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, this compound can alter the metabolic pathways of other substances, potentially leading to changes in their biological effects. Additionally, it interacts with other biomolecules such as proteins and nucleic acids, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and contextFor instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, which can impact the production and utilization of energy within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active sites of enzymes such as cytochrome P450s, it prevents the normal substrate from accessing the enzyme, thereby inhibiting its catalytic activity . This inhibition can lead to changes in the metabolic fate of other compounds. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as modulating enzyme activity or influencing gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including liver damage, oxidative stress, and apoptosis . These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound can also influence metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . Its lipophilic nature allows it to readily cross cell membranes, facilitating its distribution to various cellular compartments. The compound can also bind to specific proteins, which may influence its localization and accumulation within tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It is primarily localized in the cytoplasm but can also be found in other compartments such as the nucleus and mitochondria. The presence of targeting signals or post-translational modifications may direct it to specific organelles, where it can exert its biological effects.
Properties
IUPAC Name |
2-methylfluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXOMIPLRDTZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951072 | |
Record name | 2-Methyl-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-51-9, 77468-39-4 | |
Record name | 9H-Fluoren-9-one, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoren-9-one, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-FLUOREN-9-ONE, 2-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC4Q582JNP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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